7-(2,5-Dimethylthiophen-3-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2,5-Dimethylthiophen-3-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound belonging to the pyrazolo[1,5-a]pyrimidine family.
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidine derivatives have been reported to have significant impact in medicinal chemistry . They have been associated with anticancer potential and enzymatic inhibitory activity , suggesting that they may target enzymes involved in cancer cell proliferation.
Mode of Action
It is known that pyrazolo[1,5-a]pyrimidines can interact with their targets and cause changes in their function . The presence of electron-donating groups (EDGs) at position 7 on the fused ring can improve both the absorption and emission behaviors , which might influence its interaction with its targets.
Pharmacokinetics
The presence of edgs at position 7 on the fused ring can improve both the absorption and emission behaviors , which might influence its bioavailability.
Result of Action
It is known that pyrazolo[1,5-a]pyrimidines have significant photophysical properties , and they have been associated with anticancer potential and enzymatic inhibitory activity . This suggests that they may have cytotoxic activities against certain cancer cells .
Action Environment
It is known that the properties and stability of pyrazolo[1,5-a]pyrimidines are comparable to commercial probes such as coumarin-153, prodan and rhodamine 6g , suggesting that they may be stable under various environmental conditions.
Preparation Methods
The synthesis of 7-(2,5-Dimethylthiophen-3-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves various synthetic routes. One common method includes the reaction of β-enaminone derivatives under microwave irradiation, resulting in high yields of the desired product . Industrial production methods often involve optimizing these synthetic routes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Various substitution reactions can be carried out, particularly at the thienyl and pyrazolo rings
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-(2,5-Dimethylthiophen-3-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has shown potential as an antitumor agent due to its ability to inhibit certain enzymes.
Medicine: Its derivatives are being explored for their potential use in cancer therapy.
Industry: It is used in the development of new materials with unique photophysical properties.
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties . The uniqueness of 7-(2,5-Dimethylthiophen-3-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile lies in its specific substitution pattern, which imparts distinct photophysical and biological activities .
Properties
IUPAC Name |
7-(2,5-dimethylthiophen-3-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4S/c1-8-5-11(9(2)18-8)12-3-4-15-13-10(6-14)7-16-17(12)13/h3-5,7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWKXDFHRDWBAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C2=CC=NC3=C(C=NN23)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.